Product packaging for CP-122288(Cat. No.:CAS No. 143321-74-8)

CP-122288

Cat. No.: B1669466
CAS No.: 143321-74-8
M. Wt: 321.4 g/mol
InChI Key: BWQZTHPHLITOOZ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Derivation from Serotonergic Agonists

The historical context of CP-122288 is rooted in the study of serotonergic agonists and their effects on the vasculature and neuronal activity, particularly in the context of headache disorders. Serotonin (B10506) (5-hydroxytryptamine or 5-HT) is a monoamine neurotransmitter with diverse functions in the central nervous system and peripheral tissues, including involvement in vasoconstriction wikipedia.orgontosight.ai. Early research into migraine mechanisms identified the potential role of serotonin and led to the development of drugs targeting serotonin receptors.

Sumatriptan (B127528), a selective agonist for the 5-HT1B and 5-HT1D serotonin receptor subtypes, emerged as a key medication for the acute treatment of migraine wikipedia.orgguidetopharmacology.orgmims.comnih.gov. Sumatriptan's therapeutic effect is believed to be related to its ability to inhibit the release of calcitonin gene-related peptide (CGRP), likely through its agonist action on 5-HT1B/1D receptors wikipedia.org. These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system mims.com.

This compound was derived as an analogue of sumatriptan wikipedia.orgnih.gov. Structural modifications were made to the sumatriptan molecule to investigate the relationship between receptor binding profiles, vasoconstrictive activity, and effects on neurogenic inflammation. This derivation aimed to create compounds with potentially improved selectivity or potency for specific aspects of the proposed migraine pathophysiology compared to the parent compound, sumatriptan.

Evolution of Research Paradigms for Understanding Migraine Pathophysiology

The understanding of migraine pathophysiology has evolved significantly, moving from a purely vascular theory to a more comprehensive neurovascular model. Initially, migraine was largely viewed as a vascular headache disorder characterized by vasodilation of cranial blood vessels. However, research has increasingly highlighted the crucial involvement of the trigeminovascular system and neuronal activation.

Key paradigms in migraine research have included the investigation of neurogenic inflammation, the role of neuropeptides like CGRP and substance P, and the involvement of central pain processing pathways mdpi.comresearchgate.net. Animal models, such as electrical or chemical stimulation of the trigeminal ganglion or dura mater, have been instrumental in studying these mechanisms, particularly neurogenic inflammation characterized by plasma protein extravasation mdpi.comresearchgate.netd-nb.infonih.gov.

The development of pharmacological tools with specific receptor affinities and functional profiles has been critical to dissecting these complex pathways. This compound, with its distinct properties compared to sumatriptan, emerged within this evolving landscape as a tool to probe specific components of the trigeminovascular system and neurogenic inflammation.

Positioning this compound as a Pharmacological Probe in Neuroscientific Investigations

This compound is positioned as a pharmacological probe due to its potent and selective activity on certain serotonin receptor subtypes, particularly 5-HT1B, 5-HT1D, and 5-HT1F receptors wikipedia.orgbioscience.co.uk. While it is structurally related to sumatriptan, this compound exhibits a differential pharmacological profile that has made it valuable for research.

Notably, this compound has been shown to be significantly more potent than sumatriptan in inhibiting neurogenic inflammation and plasma protein extravasation in animal models wikipedia.orgresearchgate.netnih.gov. Conversely, it is reported to be only modestly potent as a vasoconstrictor compared to sumatriptan wikipedia.org. This selectivity for inhibiting neurogenic inflammation over vasoconstriction distinguishes this compound and allows researchers to investigate the contribution of neurogenic inflammation to migraine symptoms independently of significant vascular effects.

Research findings using this compound have contributed to the understanding of the role of neurogenic inflammation in migraine. Despite its potent effects in animal models of neurogenic inflammation, clinical trials investigating this compound for acute migraine treatment did not demonstrate significant efficacy nih.govresearchgate.netdoi.orgneurosci.cn. This lack of clinical efficacy, despite potent anti-neurogenic inflammatory action, led to the hypothesis that neurogenic plasma extravasation might not play a crucial role in migraine headache in humans, or at least not the primary role initially hypothesized nih.gov.

This compound's use as a probe has also extended to receptor binding studies. It competes for [3H]sumatriptan binding sites with high affinity, and displacement experiments have helped to characterize the presence and distribution of 5-HT1B, 5-HT1D, and 5-HT1F receptors in various brain regions nih.govresearchgate.net. This assists in mapping the potential sites of action for triptans and related compounds within the trigeminovascular system and central nervous system.

The data below summarizes some key comparative findings between this compound and sumatriptan in preclinical models:

CompoundInhibition of Neurogenic Inflammation (Potency relative to Sumatriptan)Vasoconstrictive Potency (Relative to Sumatriptan)Acute Migraine Efficacy (Human Trials)Primary Use in Research
Sumatriptan1x (reference)1x (reference)EffectiveMigraine treatment, Receptor studies
This compound~40,000x more potent wikipedia.org~2x more potent wikipedia.orgNot effective nih.govresearchgate.netProbe for neurogenic inflammation, Receptor characterization

This table highlights the differential profile of this compound, emphasizing its utility as a research tool to dissociate the effects of neurogenic inflammation from vasoconstriction in migraine models.

The research conducted with this compound has contributed to shifting the focus of migraine pathophysiology research and drug development towards other mechanisms, such as direct inhibition of neuronal firing or targeting of neuropeptides like CGRP, which have shown clinical efficacy wikipedia.orgmdpi.com. Thus, this compound, despite not becoming a migraine treatment itself, has been invaluable in advancing the understanding of migraine by serving as a specific pharmacological probe.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N3O2S B1669466 CP-122288 CAS No. 143321-74-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143321-74-8

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1

InChI Key

BWQZTHPHLITOOZ-CQSZACIVSA-N

Isomeric SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP 122288
CP-122,288
CP-122288
N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide

Origin of Product

United States

Pharmacological Characterization and Serotonergic Receptor Interactions

Agonistic Activity at Serotonin (B10506) Receptor Subtypes

CP-122288 demonstrates high-affinity binding and agonistic activity at the 5-HT1B, 5-HT1D, and 5-HT1F receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are key targets in understanding the compound's mechanism of action.

This compound acts as a potent agonist at the human 5-HT1B receptor. Research data quantifies this interaction, showing a high binding affinity. In studies using Chinese hamster ovary (CHO-K1) cells transfected with the human recombinant 5-HT1B receptor, this compound demonstrated an IC50 value of 14.45 nM, corresponding to a pIC50 of 7.84. This indicates a strong interaction between the compound and the receptor.

Binding Affinity of this compound at Human 5-HT1B Receptor

Parameter Value Cell Line
pIC50 7.84 CHO-K1

Similar to its activity at the 5-HT1B subtype, this compound is a high-affinity agonist for the human 5-HT1D receptor. Binding affinity studies in CHO-K1 cells expressing the human 5-HT1D receptor have determined an IC50 value of 7.24 nM, which translates to a pIC50 of 8.14. This demonstrates a slightly higher affinity for the 5-HT1D receptor compared to the 5-HT1B subtype.

Binding Affinity of this compound at Human 5-HT1D Receptor

Parameter Value Cell Line
pIC50 8.14 CHO-K1

This compound is recognized as a potent agonist at the 5-HT1F receptor subtype. While it is established that related compounds, such as triptans, also possess affinity for this receptor, specific quantitative binding affinity data (such as Ki or IC50 values) for this compound at the 5-HT1F receptor are not prominently available in the reviewed scientific literature. The agonism at this receptor is nonetheless a key component of its pharmacological profile.

G-Protein Coupled Receptor Signaling Transduction

The activation of 5-HT1 receptor subtypes by this compound initiates intracellular signaling through its coupling with heterotrimeric G-proteins. These receptors are predominantly coupled to inhibitory G-proteins of the Gαi/o family, leading to the modulation of downstream effector enzymes and signaling cascades.

The 5-HT1B, 5-HT1D, and 5-HT1F receptors are all negatively coupled to the enzyme adenylate cyclase via the Gαi/o protein subunit. nih.govnih.gov Upon agonist binding by this compound, the activated Gαi subunit inhibits adenylate cyclase activity. nih.gov This enzymatic inhibition leads to a decrease in the intracellular conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). nih.gov The reduction in cAMP levels is a primary mechanism through which this compound exerts its cellular effects following receptor engagement. This pathway is a canonical signaling route for 5-HT1 receptors. nih.gov

Beyond the inhibition of adenylate cyclase, the activation of 5-HT1 receptors by agonists like this compound can trigger other significant intracellular signaling cascades.

One important pathway involves the activation of mitogen-activated protein kinases (MAPKs). Specifically, stimulation of the 5-HT1B receptor has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov This activation is a complex process that requires signaling through both the Gαi/o protein and β-arrestin proteins. nih.govnih.gov

Furthermore, engagement of 5-HT1B and 5-HT1D receptors can promote the activation of the Src-Focal Adhesion Kinase (FAK) signaling pathway. nih.gov This pathway is crucial for regulating cellular processes such as adhesion and migration. nih.gov The activation of FAK can lead to autophosphorylation, creating a binding site for Src, which in turn can activate other downstream pathways, including the aforementioned MAPK pathway. nih.govimrpress.com

Receptor Selectivity and Affinity Profiling

CP-122,288 is a potent agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes. Research has demonstrated that its affinity for the human 5-HT1B and 5-HT1D receptors is comparable to that of the well-known anti-migraine drug, sumatriptan (B127528). This indicates a strong interaction with these specific receptor subtypes, which are known to be involved in the pathophysiology of migraine headaches.

Furthermore, studies have shown that like the triptan zolmitriptan, CP-122,288 exhibits a low affinity for the 5-HT1E receptor subtype. This selectivity is a key aspect of its pharmacological profile, suggesting a more targeted mechanism of action.

Comparative Analysis with Other Serotonergic Ligands

To better understand the unique properties of CP-122,288, it is essential to compare its receptor binding profile with that of other serotonergic ligands, particularly those in the triptan class of drugs.

Sumatriptan , the first commercially available triptan, displays a broad affinity for several 5-HT1 receptor subtypes. It has a high affinity for 5-HT1B and 5-HT1D receptors and also interacts with 5-HT1F receptors. However, its selectivity is not absolute, as it also shows some affinity for the 5-HT1A receptor and has a low affinity for 5-HT6 receptors.

Zolmitriptan is another widely used triptan that is selective for the 5-HT1B and 5-HT1D receptor subtypes. It also possesses a modest affinity for the 5-HT1A and 5-HT1F receptors.

Naratriptan is characterized by its high affinity for 5-HT1B, 5-HT1D, and 5-HT1F receptors. In contrast, it demonstrates weak affinity for the 5-HT1A, 5-HT5A, and 5-HT7 receptors and has no significant interaction with a range of other receptor types, including 5-HT2, 5-HT3, 5-HT4, adrenergic, dopaminergic, and muscarinic receptors.

The following table provides a comparative overview of the binding affinities (pKi) of these compounds at various serotonin receptor subtypes. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypeCP-122,288 (pKi)Sumatriptan (pKi)Zolmitriptan (pKi)Naratriptan (pKi)
5-HT1AData Not Available~7.0~7.4Weak Affinity
5-HT1BHigh Affinity (Similar to Sumatriptan)~8.1~8.5High Affinity
5-HT1DHigh Affinity (Similar to Sumatriptan)~8.3~8.5High Affinity
5-HT1ELow AffinityData Not AvailableLow AffinityData Not Available
5-HT1FPotent Agonist~7.5~7.4High Affinity
5-HT2AData Not AvailableData Not AvailableData Not AvailableNo Significant Affinity
5-HT6Data Not AvailableLow AffinityData Not AvailableData Not Available
5-HT7Data Not AvailableData Not AvailableData Not AvailableWeak Affinity

Evaluation of Off-Target Receptor Binding

A critical aspect of a drug's pharmacological profile is its potential for off-target binding, which can lead to unintended side effects. Based on the available scientific literature, there is currently a lack of comprehensive data on the off-target receptor binding profile of CP-122,288 at non-serotonergic receptors. Extensive screening against a broad panel of receptors and enzymes would be necessary to fully characterize its selectivity and identify any potential off-target interactions.

Elucidating Mechanisms of Action in Neurogenic Inflammation

Inhibition of Plasma Protein Extravasation in Trigeminal System Models

A hallmark of neurogenic inflammation is plasma protein extravasation, the leakage of plasma from blood vessels into surrounding tissue, which is driven by the release of vasoactive neuropeptides from sensory nerve endings. Research demonstrates that CP-122,288 is an exceptionally potent inhibitor of this process, particularly within the intracranial dura mater.

Studies have shown that electrical stimulation of the trigeminal ganglion in animal models leads to a robust plasma protein extravasation in the dura mater, mimicking a key event in migraine pathophysiology. In these models, CP-122,288 demonstrates a powerful inhibitory effect. nih.gov It produces a dose-related inhibition of dural plasma leakage, with a minimum effective dose reported at 3 ng/kg when administered intravenously. nih.gov

The potency of CP-122,288 is particularly striking when compared to sumatriptan (B127528), an earlier compound from the triptan class. Research indicates that CP-122,288 is approximately 10,000-fold more potent than sumatriptan in blocking dural plasma extravasation. nih.gov One study identified the threshold dose for CP-122,288 to be as low as 1 pmol/kg, compared to 7 nmol/kg for sumatriptan, highlighting a significant enhancement in potency. nih.gov

Comparative Potency in Inhibiting Dural Extravasation
CompoundThreshold Dose / Minimum Effective Dose (IV)Reference
CP-122,2881 pmol/kg to 3 ng/kg nih.govnih.gov
Sumatriptan7 nmol/kg to 100 µg/kg nih.govnih.gov

A key finding in the pharmacological profile of CP-122,288 is its selectivity for intracranial tissues. In studies where trigeminal ganglion stimulation induced plasma extravasation in both intracranial and extracranial tissues, CP-122,288 demonstrated a distinct pattern of activity. At doses that effectively and completely inhibited plasma leakage in the dura mater, the compound had no effect on extravasation in extracranial sites such as the conjunctiva, eyelid, or lip. nih.gov This selectivity suggests that the compound's mechanism of action is preferentially targeted to the vasculature of the dura mater over other tissues innervated by the trigeminal nerve.

The therapeutic potential of a compound often depends on its ability to act on an established inflammatory process, not just prevent its onset. CP-122,288 has been evaluated in models of sustained neurogenic inflammation. In one experimental design, a 5-minute electrical stimulation of the trigeminal ganglion was used to initiate a period of ongoing plasma extravasation that continued for at least 20 minutes after the stimulation ceased. nih.gov When CP-122,288 was administered after the electrical stimulation was completed, it still produced a complete inhibition of the ongoing plasma protein leakage. nih.gov This finding indicates that CP-122,288 is effective in modulating an already established and sustained neurogenic inflammatory event. nih.gov

Differential Modulation of Trigeminal System Pathways

Beyond its peripheral effects on blood vessels, the activity of CP-122,288 has been examined at different levels of the trigeminal sensory pathway, from the trigeminal ganglion to the central processing centers in the brainstem.

The trigeminal ganglion houses the cell bodies of the sensory neurons that innervate the meninges. Activation of these neurons leads to the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from their peripheral terminals (in the dura mater) and central terminals (in the brainstem). The primary mechanism by which CP-122,288 inhibits neurogenic inflammation is through its action on prejunctional 5-HT1B and 5-HT1D receptors located on these sensory nerve terminals. researchgate.netd-nb.info By binding to these receptors, CP-122,288 inhibits the release of CGRP and other vasoactive peptides, thereby preventing the initiation of the inflammatory cascade that leads to plasma extravasation. This prejunctional inhibition is the foundational response that prevents the downstream activation of the trigeminovascular system.

Activation of trigeminal sensory nerves also transmits pain signals to the trigeminal nucleus caudalis (TNC) in the brainstem, a key processing center for craniofacial pain. The activation of second-order neurons in the TNC can be measured by monitoring the expression of the protein Fos, an immediate-early gene product that serves as a marker for neuronal activity.

The effect of CP-122,288 on central trigeminal activation has yielded differential results depending on the experimental model and stimulus. In a model using intracisternal injection of the irritant capsaicin (B1668287) to activate trigeminal neurons, pretreatment with CP-122,288 was found to reduce Fos-like immunoreactivity in the TNC by approximately 50-60%. researchgate.netd-nb.info This suggests that the compound can suppress central neuronal activation following a chemical noxious stimulus. researchgate.netd-nb.info

However, in a different model using electrical stimulation of the superior sagittal sinus (a dural structure), a low dose of CP-122,288 had no effect on Fos expression in the TNC. nih.gov This dose was specifically chosen because it is highly effective at blocking plasma protein extravasation in the periphery. nih.gov This dissociation of effects suggests that the potent inhibition of peripheral plasma leakage by CP-122,288 can occur independently of its ability to modulate central neuronal activation, at least at lower doses. nih.gov For comparison, the clinically effective agent eletriptan (B1671169) did reduce Fos expression in the same model. nih.gov This suggests that blocking peripheral neurogenic inflammation alone may not be sufficient to inhibit central trigeminal nociceptive processing.

Effects of CP-122,288 on Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
StimulusEffect of CP-122,288 on Fos ExpressionKey FindingReference
Intracisternal CapsaicinReduced Fos expression by 50-60%Demonstrates ability to inhibit central activation after a chemical stimulus. researchgate.netd-nb.info
Electrical Stimulation of Superior Sagittal SinusNo effect on Fos expression (at low dose)Shows dissociation between peripheral anti-extravasation effects and central neuronal inhibition. nih.gov

Influence on Neuropeptide Release from Trigeminal Afferents (e.g., CGRP)

CP-122288 has demonstrated a potent and selective inhibitory effect on neurogenic inflammation within intracranial tissues. nih.gov In preclinical studies, its primary mechanism is the inhibition of plasma protein extravasation in the dura mater, a key process in neurogenic inflammation driven by the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings. nih.govnih.govnih.govmissouristate.edu

Electrical stimulation of the trigeminal ganglion in animal models triggers the release of these neuropeptides, leading to increased vascular permeability and subsequent plasma leakage. nih.gov this compound has been shown to dose-dependently block this response. nih.govnih.gov Research indicates that this compound is remarkably more potent than sumatriptan, another compound used in migraine treatment, in inhibiting dural plasma protein extravasation. nih.govnih.gov

CompoundMinimum Effective Dose (MED) for Inhibiting Plasma ExtravasationFold Potency vs. Sumatriptan
This compound3 ng/kg i.v. nih.gov~10,000x more potent nih.gov
Sumatriptan100 µg/kg i.v. nih.gov-

Notably, the inhibitory action of this compound is selective for neurogenically-mediated inflammation; it does not affect plasma leakage induced by substance P, another neuropeptide. nih.gov This suggests a specific interaction with the mechanisms governing the release of neuropeptides from trigeminal afferents.

Dissociation from Vasoconstrictive Actions

A critical aspect of the pharmacological profile of this compound is the separation of its potent anti-inflammatory effects from vasoconstrictor activity, a common side effect of some migraine therapies that act on 5-HT1B/1D receptors. nih.govdroracle.ai

Analysis of Cranial and Coronary Vascular Responses

In vivo studies in anesthetized dogs have compared the vascular effects of this compound to those of sumatriptan. While sumatriptan produced dose-dependent reductions in carotid arterial blood flow and coronary arterial diameter, this compound demonstrated a clear dissociation from these vasoconstrictive actions. nih.gov Doses of this compound that were highly effective in inhibiting neurogenic inflammation in rats were found to be devoid of vasoconstrictor activity in both the carotid and coronary vascular beds of dogs. nih.gov

CompoundEffect on Carotid Arterial Blood FlowEffect on Coronary Arterial Diameter
This compoundNo reduction at anti-inflammatory doses nih.govNo reduction at anti-inflammatory doses nih.gov
SumatriptanDose-dependent reduction nih.govDose-dependent reduction nih.gov

This separation of anti-inflammatory and vasoconstrictive effects represents a significant finding, suggesting that the therapeutic target for inhibiting neurogenic inflammation may be distinct from the receptors mediating vasoconstriction. nih.gov

Lack of Hemodynamic Effects at Anti-Inflammatory Concentrations

Further supporting the dissociation from vascular effects, studies in anesthetized rats have shown that this compound, at doses that effectively inhibit plasma protein leakage in the dura mater, does not produce any significant changes in heart rate or mean arterial blood pressure. nih.gov This lack of hemodynamic effects at concentrations that are potently anti-inflammatory underscores the compound's selective profile. nih.gov

This contrasts with other 5-HT1 receptor agonists, where the doses required for anti-inflammatory action often overlap with those causing cardiovascular effects. nih.gov The unique profile of this compound suggests the possibility of targeting neurogenic inflammation without the risk of cardiovascular side-effects. nih.gov However, it is important to note that despite its potent inhibition of neurogenic plasma extravasation in animal models, clinical trials with this compound did not demonstrate efficacy in the acute treatment of migraine. nih.gov

Preclinical Experimental Models and Methodological Approaches

In Vivo Animal Models of Neurogenic Inflammation

Animal models are instrumental in understanding the physiological response to inflammatory stimuli and the mechanisms by which drugs can modulate this response. Several models involving electrical stimulation of specific neural structures have been employed to study the effects of CP-122,288 on neurogenic inflammation.

Electrical Stimulation of the Trigeminal Ganglion

A primary model for investigating potential anti-migraine therapies involves the electrical stimulation of the trigeminal ganglion. This procedure is known to induce plasma protein extravasation in the dura mater, a key process in neurogenic inflammation. In studies involving this model, CP-122,288 has demonstrated significant potency in inhibiting this leakage.

When administered prior to electrical stimulation, CP-122,288 produced a dose-dependent inhibition of plasma protein extravasation in the rat dura mater. nih.gov Notably, the compound was found to be approximately 10,000-fold more potent than sumatriptan (B127528) in this model. nih.gov Further investigations have shown that CP-122,288 can also reverse an ongoing inflammatory event, as it was effective when administered after the stimulation period had concluded. nih.gov

In guinea pigs, CP-122,288 also effectively blocked the plasma protein extravasation response in the dura mater following trigeminal ganglion stimulation. nih.gov The threshold for this effect was remarkably lower than that of sumatriptan. nih.gov Interestingly, at all doses tested, CP-122,288 did not inhibit plasma protein extravasation in extracranial tissues like the lower lip, eyelid, and conjunctiva, indicating a selective action within the intracranial dura mater. nih.gov

Table 1: Effect of CP-122,288 on Plasma Protein Extravasation in Rat Dura Mater

Treatment Outcome Reference
CP-122,288 (pre-stimulation) Dose-related inhibition of plasma protein extravasation. nih.gov
CP-122,288 (post-stimulation) Inhibition of ongoing, established inflammatory event. nih.gov
Sumatriptan Inhibition of plasma leakage at much higher dose levels than CP-122,288. nih.gov

Electrical Stimulation of the Superior Sagittal Sinus

Stimulation of the superior sagittal sinus provides another relevant model for studying trigeminovascular nociception. This model allows for the examination of neuronal activation in the trigeminal nucleus caudalis, a key area for processing headache pain, often measured by the expression of the protein Fos.

In a study using this model in cats, the effects of a low dose of CP-122,288 were compared to the clinically effective 5-HT(1B/1D) agonist, eletriptan (B1671169). nih.gov Electrical stimulation of the superior sagittal sinus resulted in the expression of Fos in the trigeminal nucleus caudalis. nih.gov While eletriptan significantly reduced Fos expression, CP-122,288, at a dose known to block plasma protein extravasation, had no effect on Fos expression. nih.gov This was true even when administered with mannitol (B672) to ensure its access to the central trigeminal neurons. nih.gov These findings suggest that while potent at inhibiting peripheral neurogenic inflammation, CP-122,288 may not modulate central trigeminal neuronal activation at similar doses. nih.gov

Table 2: Effect of CP-122,288 and Eletriptan on Fos Expression in the Trigeminal Nucleus Caudalis

Compound Effect on Fos Expression Reference
CP-122,288 No effect. nih.gov
Eletriptan Reduced Fos expression. nih.gov

Saphenous Nerve Stimulation Models for Peripheral Neurogenic Edema

To investigate the effects of CP-122,288 on neurogenic inflammation in peripheral tissues, models involving the stimulation of the saphenous nerve are utilized. This method induces neurogenic edema, or swelling, in the innervated area, which can be quantified by measuring the extravasation of labeled albumin.

In a rat model, electrical stimulation of the saphenous nerve led to neurogenic edema in the hind paw skin. CP-122,288 was found to be a potent inhibitor of this edema formation. nih.gov The compound produced a significant inhibition of up to 66% of the control response. The minimum effective dose for CP-122,288 was approximately 10 million times lower than that of the 5-HT1B receptor agonist, CP-93,129. However, CP-122,288 did not inhibit edema induced by the direct intradermal administration of substance P or histamine, suggesting its mechanism of action is likely prejunctional, inhibiting the release of neuropeptides from nerve endings rather than blocking the action of the inflammatory mediators themselves.

Genetic Manipulation and Receptor Deletion Studies

To elucidate the specific receptors through which a compound exerts its effects, genetic manipulation, particularly the use of receptor knockout animal models, is a powerful tool. These studies help to confirm the target of a drug and can reveal the roles of different receptor subtypes in a physiological process.

Investigations in 5-HT1B Receptor Knockout Animal Models

The 5-HT1B receptor has been a key target in the development of anti-migraine drugs. To definitively determine the role of this receptor in the action of CP-122,288, studies have been conducted in mice genetically engineered to lack the 5-HT1B receptor (knockout mice).

In a pivotal study, the effects of CP-122,288 on dural plasma protein extravasation induced by trigeminal ganglion stimulation were compared between wild-type and 5-HT1B knockout mice. The results showed that CP-122,288 inhibited plasma protein extravasation in both wild-type and knockout mice. This indicates that the compound's action in this model is not predominantly mediated by the 5-HT1B receptor. In contrast, the specific 5-HT1B receptor agonist CP-93,129, as well as sumatriptan, had no effect in the knockout mice, confirming that their inhibitory action on plasma extravasation is dependent on the presence of the 5-HT1B receptor.

Implications of Receptor Absence on Compound Efficacy

The finding that CP-122,288 retains its efficacy in inhibiting neurogenic inflammation in the absence of the 5-HT1B receptor has significant implications. It strongly suggests that CP-122,288 acts primarily through a different receptor subtype to achieve this effect. While the specific alternative receptor is not definitively identified in this context, this highlights a key difference in the mechanism of action between CP-122,288 and other 5-HT1 receptor agonists like sumatriptan. The continued efficacy of CP-122,288 in 5-HT1B knockout mice underscores the potential for developing drugs that target neurogenic inflammation through non-5-HT1B pathways.

Table 3: Efficacy of 5-HT1 Receptor Agonists in 5-HT1B Knockout Mice

Compound Efficacy in 5-HT1B Knockout Mice Implication Reference
CP-122,288 Maintained Acts predominantly via receptors other than 5-HT1B.
CP-93,129 Lost Effect is mediated by 5-HT1B receptors.
Sumatriptan Lost Effect is mediated by 5-HT1B receptors.

Comparative Pharmacological Studies with Related Serotonergic Compounds

CP-122,288, a conformationally restricted analogue of sumatriptan, has been extensively evaluated in preclinical models to determine its potential as a migraine therapeutic. These studies often involved direct comparisons with existing treatments to gauge its relative potency and efficacy.

Relative Potency and Efficacy Against Sumatriptan

Preclinical investigations consistently demonstrated that CP-122,288 is an exceptionally potent inhibitor of neurogenic inflammation, a key process implicated in migraine pathophysiology. Neurogenic inflammation involves the release of neuropeptides from trigeminal nerve endings, leading to plasma protein extravasation (PPE) in the dura mater.

In studies using rat models, CP-122,288 inhibited dural PPE at remarkably low doses. The minimum effective dose for CP-122,288 was found to be 3 ng/kg when administered intravenously. nih.gov In stark contrast, sumatriptan required a much higher dose of 100 µg/kg to achieve a similar effect. nih.gov This suggests that CP-122,288 is approximately 10,000-fold more potent than sumatriptan in this specific preclinical measure. nih.gov Another study in guinea pigs reported the threshold dose for inhibiting PPE was 1 pmol/kg for CP-122,288, compared to 7 nmol/kg for sumatriptan, further highlighting its superior potency. nih.gov

A significant point of differentiation is the separation of anti-inflammatory and vasoconstrictor effects. In anesthetized dogs, both CP-122,288 and sumatriptan caused dose-dependent reductions in carotid arterial blood flow, indicating vasoconstrictor activity. nih.gov However, the doses of sumatriptan that inhibit neurogenic inflammation are in the same range as those that cause vasoconstriction. nih.gov Conversely, the doses of CP-122,288 that potently inhibit dural neurogenic inflammation (0.3-300 ng/kg) were shown to be devoid of vasoconstrictor activity in the carotid and coronary vascular beds of the dog. nih.gov This separation suggested a potential for therapeutic benefit without the cardiovascular side effects associated with the vasoconstriction caused by triptans. nih.gov

Table 1: Comparative Potency of CP-122,288 vs. Sumatriptan in Preclinical Models
ParameterCP-122,288SumatriptanPotency Ratio (Approx.)Reference
Inhibition of Dural PPE (Rat, IV)MED: 3 ng/kgMED: 100 µg/kg~10,000x nih.gov
Inhibition of Dural PPE (Guinea Pig)Threshold: 1 pmol/kgThreshold: 7 nmol/kg>1,000x nih.gov
Vasoconstrictor Activity at Anti-Inflammatory DosesAbsentPresentN/A nih.gov

Comparisons with Other Triptans and Ditans

Direct preclinical comparisons of CP-122,288 with second-generation triptans and the newer class of ditans are less common. However, available studies provide insight into its relative pharmacological profile.

A study comparing CP-122,288 with eletriptan , a more lipophilic and clinically effective 5-HT(1B/1D) agonist, examined their effects on Fos protein expression in the trigeminal nucleus caudalis—a marker of neuronal activation. In an anesthetized cat model, stimulation of the superior sagittal sinus induced Fos expression. Eletriptan significantly reduced this expression. In contrast, CP-122,288, administered at a dose known to block PPE, had no effect on Fos expression. mdpi.com This finding suggests that potent inhibition of peripheral neurogenic inflammation by CP-122,288 does not translate to an inhibition of central trigeminal neuronal activation, a property associated with clinically effective triptans like eletriptan. mdpi.com

Another comparative study evaluated CP-122,288 against avitriptan (B195663) in their ability to block the release of calcitonin gene-related peptide (CGRP) following superior sagittal sinus stimulation in cats. Avitriptan, a clinically effective anti-migraine agent, successfully blocked CGRP release. However, CP-122,288, at a dose that inhibits PPE, had no effect on CGRP release. nih.gov

There are no known direct preclinical studies comparing CP-122,288 with ditans , such as lasmiditan (B1674530). Ditans are a distinct class of drugs that selectively target the 5-HT(1F) receptor and are designed to lack the vasoconstrictor activity of triptans. Preclinical studies of lasmiditan have shown it can induce cutaneous allodynia in rats after repeated administration, similar to sumatriptan, suggesting a potential for medication overuse headache. clinician.com The mechanism of ditans, focusing on 5-HT(1F) agonism without 5-HT(1B) mediated vasoconstriction, represents a different therapeutic strategy than that of CP-122,288, which, despite its lack of vasoconstriction at effective anti-inflammatory doses, still possesses high affinity for 5-HT(1B/1D) receptors. nih.gov

Evaluation Against Non-Serotonergic Migraine Targets

The unique profile of CP-122,288 prompted investigations into its activity relative to non-serotonergic migraine mechanisms, primarily those involving CGRP and Substance P.

The role of CGRP is considered central to migraine pain. As noted previously, a key preclinical study demonstrated that while the clinically effective triptan avitriptan blocked CGRP release, CP-122,288 did not, despite its potent inhibition of plasma protein extravasation. nih.gov This dissociation of effects was a critical finding, suggesting that potent blockade of PPE can occur independently of modulating CGRP release from trigeminal nerves. It also implied that the inhibition of CGRP release, rather than just the inhibition of plasma leakage, might be a more crucial mechanism for clinical anti-migraine efficacy. nih.gov

The neurokinin-1 (NK1) receptor , the target for the neuropeptide Substance P , has also been explored as a migraine target. Substance P is another mediator of neurogenic inflammation. However, in a preclinical model, neither CP-122,288 nor sumatriptan was able to block plasma leakage induced by exogenously administered Substance P. nih.gov This indicates that their mechanism of inhibiting neurogenic inflammation is pre-junctional, preventing the release of inflammatory neuropeptides from the nerve endings, rather than blocking the post-junctional effects of Substance P at its NK1 receptor. nih.gov This aligns with the failure of NK1 receptor antagonists in clinical migraine trials, which, like CP-122,288, were effective in preclinical models of dural plasma protein extravasation. nih.gov

Ultimately, the preclinical profile of CP-122,288 as a potent inhibitor of neurogenic inflammation did not translate into clinical efficacy for the acute treatment of migraine. nih.gov This outcome has significantly influenced the understanding of migraine pathophysiology, suggesting that potent inhibition of dural plasma protein extravasation is not, by itself, a sufficient mechanism for relieving migraine headache in humans. nih.gov

Translational Science and Clinical Development Implications

Historical Clinical Evaluation for Acute Migraine Treatment

Historically, CP-122288 was evaluated as a potential acute treatment for migraine based on its potent inhibition of neurogenic plasma extravasation in animal models at doses that did not cause vasoconstriction. nih.gov This preclinical activity suggested a potential therapeutic mechanism targeting neurogenic inflammation, which was hypothesized to play a role in migraine headache. nih.govoup.com

Outcomes of Randomized, Placebo-Controlled Clinical Trials

The clinical efficacy of this compound for acute migraine was assessed in randomized, double-blind, placebo-controlled clinical trials. nih.gov Two such studies evaluated the compound administered intravenously and orally. nih.gov

Efficacy Assessments in Human Migraine Attacks

Table 1: Efficacy Outcomes of this compound in Randomized, Placebo-Controlled Trials

Study TypeRoute of AdministrationThis compound Responder RatePlacebo Responder RateDifference (95% CI)Outcome
CrossoverIntravenous29%30%-1% (-24% to 22%)Not clinically effective
"Up and Down" DesignOral25%0%25% (10% to 40%)Not clinically effective

Reasons for Discontinuation from Clinical Development

The primary reason for the discontinuation of this compound from clinical development for acute migraine was its lack of demonstrated clinical efficacy in randomized, placebo-controlled trials. nih.govnih.gov The studies were halted prematurely because the compound failed to achieve the desired therapeutic effect in treating human migraine attacks, despite promising preclinical results related to neurogenic inflammation inhibition. nih.gov

Re-evaluation of the Role of Neurogenic Plasma Extravasation in Migraine Pathophysiology

The clinical failure of this compound, a potent inhibitor of neurogenic plasma extravasation in animals, led to a re-evaluation of the role of this mechanism in migraine headache pathophysiology. nih.govoup.com The lack of clinical efficacy at doses effective in inhibiting plasma extravasation in animal models suggested that neurogenic plasma extravasation might not play a crucial role in the pain of migraine headache in humans. nih.govoup.commdpi.com This contrasted with earlier hypotheses that focused on neurogenic inflammation as a central mechanism in migraine pain. researchgate.net

Contribution to Understanding Serotonergic Receptor Mechanisms in Human Disease

This compound is a selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin (B10506) receptor subtypes. wikipedia.org Its use in research has contributed to understanding the roles of these receptors, particularly the 5-HT1F receptor, in the context of migraine and potentially other human diseases. While this compound itself was not clinically effective for migraine, its pharmacological profile and the outcomes of its clinical trials have helped to differentiate the effects mediated by various serotonin receptor subtypes and refine the understanding of which serotonergic pathways are most relevant to migraine pathophysiology. wikipedia.orgpsu.edueur.nl The fact that it potently inhibited plasma extravasation but lacked clinical efficacy highlighted that targeting plasma extravasation alone via these receptors was not sufficient for acute migraine relief, thus redirecting research focus towards other mechanisms, such as those involving CGRP. mdpi.comoup.comacs.orgnih.gov

Contemporary Research Directions and Unanswered Questions

Exploration of Selective Neurogenic Anti-inflammatory Mechanisms Independent of Vasoconstriction

A primary focus of research on CP-122,288 has been its ability to potently and selectively inhibit neurogenic inflammation, a process implicated in migraine pain, without causing the vasoconstriction associated with earlier antimigraine drugs like sumatriptan (B127528). nih.gov Neurogenic inflammation involves the release of vasoactive neuropeptides from trigeminal nerve endings, leading to plasma protein extravasation (leakage) in the dura mater, the outer membrane covering the brain.

Research demonstrated that CP-122,288 is a highly effective inhibitor of this plasma leakage in animal models. nih.gov When administered before electrical stimulation of the trigeminal ganglion, the compound showed profound inhibitory effects. nih.gov Crucially, these effects were observed at doses that were devoid of vasoconstrictor activity in key vascular beds, such as the carotid and coronary arteries in dogs. nih.gov This separation of anti-inflammatory action from vascular effects was a significant finding, as the vasoconstriction caused by triptans limits their use in patients with cardiovascular conditions.

Further studies in anesthetized rats showed that the doses of CP-122,288 that effectively inhibited dural plasma protein leakage had no impact on mean arterial blood pressure or heart rate. nih.gov This body of evidence confirmed that CP-122,288's mechanism was selectively targeted at the neurogenic inflammatory response within intracranial tissues. nih.gov This selective action positioned CP-122,288 as a pivotal tool to test the hypothesis that inhibiting neurogenic inflammation alone would be sufficient to treat acute migraine attacks.

FindingModel/SettingOutcome
Inhibition of Plasma ExtravasationRat Dura MaterCP-122,288 potently inhibited plasma protein leakage after trigeminal ganglion stimulation. nih.gov
Vasoconstrictor ActivityDog Carotid & Coronary ArteriesDoses effective against neurogenic inflammation showed no vasoconstrictor activity. nih.gov
Hemodynamic EffectsAnesthetized RatNo significant changes in heart rate or mean arterial blood pressure were observed at effective doses. nih.gov

Advanced Characterization of 5-HT1F Receptor Engagement in Nociception

CP-122,288 is recognized as a potent agonist for several serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT1F. While the 5-HT1B receptor is known to mediate vasoconstriction, the 5-HT1D and 5-HT1F receptors are predominantly located on nerve terminals and are thought to modulate neurotransmitter release. The unique profile of CP-122,288, with its potent inhibition of neurogenic inflammation without significant vasoconstriction, suggested a primary engagement with non-vasoconstrictive receptors like 5-HT1F. nih.gov

Nociception, the sensory nervous system's response to harmful stimuli, is a key component of migraine pain. The trigeminal nerve system is central to this process. The presence of 5-HT1F receptors on these nerves suggested they could be a target for inhibiting the release of pain-mediating substances like Calcitonin Gene-Related Peptide (CGRP). While CP-122,288's development did not proceed, its pharmacology helped pave the way for more selective 5-HT1F receptor agonists, such as lasmiditan (B1674530). frontiersin.org Research into these selective agonists has further clarified the role of the 5-HT1F receptor in pain modulation, showing that its activation can ameliorate mechanical allodynia in neuropathic pain models by suppressing neuroinflammation, a mechanism conceptually similar to the actions of CP-122,288. frontiersin.org

Investigation into Potential Novel Receptor Targets or Signaling Pathways Mediating its Research Actions

While CP-122,288's primary actions are attributed to its agonist activity at 5-HT1B/1D/1F receptors, its distinct pharmacological profile continues to prompt questions about other potential mechanisms. The stark failure of the compound in clinical trials, despite its potent inhibition of a key hypothesized migraine mechanism (neurogenic plasma extravasation), raised the possibility that its known targets might not be the complete picture, or that the pathways they modulate are more complex than previously understood. nih.gov

Current research methodologies, such as the use of designer receptors exclusively activated by designer drugs (DREADDs), offer powerful tools to dissect specific G-protein-coupled receptor (GPCR) signaling pathways in vivo. nih.gov Although not yet applied extensively in the context of CP-122,288's specific profile, these technologies could be used to explore the downstream consequences of activating 5-HT1F or other receptors in specific neuronal populations relevant to migraine. Such studies could help uncover novel signaling cascades or identify if CP-122,288 has off-target effects that might have contributed to its clinical outcome. At present, however, research has primarily focused on its known serotonergic targets.

Utility of CP-122,288 as a Tool for Dissecting Migraine Endophenotypes

Perhaps the most significant contribution of CP-122,288 to neuroscience has been its role in challenging and refining the understanding of migraine pathophysiology. For years, the neurogenic inflammation theory, which posits that plasma extravasation in the dura is a primary cause of migraine pain, was a dominant hypothesis. CP-122,288 was the perfect tool to test this, as it selectively inhibited this process. nih.govnih.gov

Two randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy of both intravenous and oral CP-122,288 for the acute treatment of migraine. nih.gov Both studies were stopped prematurely because the compound failed to show clinical effectiveness. nih.gov Responder rates for the intravenous formulation were 29% for CP-122,288 versus 30% for placebo. nih.gov This definitive negative result was instrumental in demonstrating that inhibiting neurogenic plasma extravasation is likely not sufficient to alleviate migraine headache. nih.gov

This finding forced a paradigm shift in migraine research, suggesting that while neurogenic inflammation may occur during an attack, the leakage of plasma proteins itself is unlikely to be the crucial pain-generating event. nih.gov This has helped researchers dissect the complex set of symptoms and underlying mechanisms, or "endophenotypes," of migraine. The focus has since shifted away from the inflammatory consequences of neuropeptide release and more toward the direct role of these neuropeptides, such as CGRP, in neuronal sensitization and pain signaling within the central and peripheral trigeminal pathways.

Future Perspectives on Designing Next-Generation Antimigraine Therapies Based on Learned Principles

The investigation of CP-122,288 provided invaluable lessons that have directly influenced the design of modern antimigraine therapies. The primary principle learned was the importance of separating therapeutic neuronal effects from unwanted vascular effects. While CP-122,288 ultimately failed, its development embodied the goal of creating a migraine treatment without cardiovascular liabilities.

This principle has been successfully realized in two major classes of new antimigraine drugs:

5-HT1F Receptor Agonists (Ditans): The pursuit of a non-vasoconstrictor neuronal inhibitor led directly to the development of selective 5-HT1F agonists like lasmiditan. These drugs act on the same receptor subtype implicated in CP-122,288's neuronal effects but are designed with greater selectivity to avoid the 5-HT1B receptor responsible for vasoconstriction.

CGRP Antagonists (Gepants and Monoclonal Antibodies): The failure of CP-122,288 to validate the plasma extravasation hypothesis shifted focus to the neuropeptides themselves, particularly CGRP. This led to the development of CGRP receptor antagonists (gepants) and monoclonal antibodies that target either CGRP or its receptor. nih.gov These therapies have proven highly effective for both acute and preventive migraine treatment and, like CP-122,288, are devoid of vasoconstrictor activity. nih.gov

Therefore, the legacy of CP-122,288 is not one of failure, but of a critical scientific stepping stone. It provided a clear answer to a long-standing question and, in doing so, helped guide the entire field toward more effective and safer therapeutic targets that now define the modern era of migraine management. nih.gov

Q & A

Basic Research Questions

Q. How can I design a reproducible experimental protocol for synthesizing and characterizing CP-122288?

  • Methodological Answer : Follow guidelines for experimental rigor, including detailed documentation of reagents, reaction conditions (e.g., temperature, catalysts), and analytical methods (e.g., NMR, HPLC). Ensure all synthetic steps are described with sufficient detail to enable replication, and include purity verification (≥95% by HPLC) and spectral data . For novel compounds, provide full characterization (e.g., 1^1H/13^13C NMR, HRMS) and cross-reference known compounds to prior literature .

Q. What strategies are effective for identifying gaps in existing literature on this compound?

  • Methodological Answer : Conduct a systematic review using databases like PubMed or SciFinder, filtering for studies published in the last decade. Categorize findings by therapeutic focus (e.g., oncology, neurology) and experimental models (in vitro vs. in vivo). Use citation analysis tools to map high-impact studies and identify under-explored areas, such as long-term toxicity or synergistic drug combinations .

Q. How should I structure a research question on this compound’s mechanism of action to ensure clarity and feasibility?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound inhibit [specific enzyme/pathway] in [cell line/model] at IC₅₀ values ≤10 µM, and how does this compare to existing inhibitors?” Prioritize specificity in variables (e.g., dose-response curves, control groups) and align with available resources .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be resolved?

  • Methodological Answer : Perform a meta-analysis to reconcile discrepancies. Compare variables such as assay conditions (e.g., pH, incubation time), cell line genotypes, and dosing regimens. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. If contradictions persist, conduct validation experiments under standardized protocols, documenting batch-to-batch variability in compound synthesis .

Q. What advanced techniques are recommended for elucidating this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Employ computational methods (molecular docking, QSAR modeling) paired with iterative synthesis. Test analogs with modifications at key functional groups (e.g., substituents on aromatic rings) and evaluate changes in binding affinity (Kd) or potency (EC₅₀). Cross-validate findings with crystallography or cryo-EM if possible .

Q. How can I optimize this compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Design a tiered experimental approach:

  • Step 1 : Assess solubility and stability in physiological buffers.
  • Step 2 : Use microsomal assays to evaluate metabolic stability (e.g., t₁/₂ in liver microsomes).
  • Step 3 : Conduct pharmacokinetic studies in rodents, measuring Cmax, AUC, and bioavailability. Adjust formulations (e.g., PEGylation, liposomal encapsulation) to improve half-life .

Q. What frameworks are suitable for analyzing this compound’s potential off-target effects?

  • Methodological Answer : Utilize proteome-wide profiling (e.g., affinity chromatography-MS) or high-throughput screening against kinase/GPCR panels. Apply cheminformatics tools like PubChem BioActivity to predict off-target interactions. Validate hits using siRNA knockdown or CRISPR-Cas9 models .

Methodological Considerations

  • Data Collection & Reproducibility : Adhere to journal guidelines for supplemental materials (e.g., raw spectral data, statistical scripts) to enhance transparency .
  • Ethical & Compliance Standards : Ensure all biological studies follow institutional IACUC protocols, and disclose conflicts of interest in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-122288
Reactant of Route 2
CP-122288

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.